molecular formula C21H18ClNO5 B2693148 propan-2-yl 2-[2-(3-chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carbonyloxy]acetate CAS No. 1226454-41-6

propan-2-yl 2-[2-(3-chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carbonyloxy]acetate

Cat. No.: B2693148
CAS No.: 1226454-41-6
M. Wt: 399.83
InChI Key: WVYUSAFWLXASDV-UHFFFAOYSA-N
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Description

Propan-2-yl 2-[2-(3-chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carbonyloxy]acetate is a useful research compound. Its molecular formula is C21H18ClNO5 and its molecular weight is 399.83. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

Compounds structurally similar to N-[4-(3-{[(2-ethoxyphenyl)amino]sulfonyl}-4-methylphenyl)-3-methylisoxazol-5-yl]acetamide have been synthesized and evaluated for their antimicrobial properties. These include isoxazole-based heterocycles, which showed promising antibacterial and antifungal activities. The incorporation of sulfamoyl moiety into heterocycles has been a focus for developing new antimicrobial agents, indicating the potential of similar compounds for antimicrobial applications (Darwish et al., 2014).

Drug Metabolism Studies

Research into the metabolic pathways of related sulfonamide compounds has provided insights into their pharmacokinetic properties and potential drug interactions. For instance, the identification of metabolites and the assessment of microsomal stability have been critical in optimizing the pharmacokinetic profiles of endothelin receptor antagonists, suggesting a role in drug discovery and development (Humphreys et al., 2003).

Enzyme Inhibition

The sulfonamide moiety is a common feature in enzyme inhibitors, with several compounds being investigated for their ability to inhibit carbonic anhydrase and other enzymes. This has implications for the treatment of conditions such as glaucoma, epilepsy, and cancer, where enzyme inhibition can play a therapeutic role. For example, thiazolylsulfonamides have shown potent carbonic anhydrase inhibitory action, highlighting the potential of sulfonamide compounds in enzyme inhibition (Carta et al., 2017).

Chemical Synthesis

N-[4-(3-{[(2-ethoxyphenyl)amino]sulfonyl}-4-methylphenyl)-3-methylisoxazol-5-yl]acetamide and its analogs can serve as key intermediates in the synthesis of complex molecules. For example, the use of sulfonamide derivatives in the synthesis of azoles and other heterocycles has been explored for developing new therapeutic agents, demonstrating the versatility of such compounds in chemical synthesis (Farag et al., 2012).

Properties

IUPAC Name

(2-oxo-2-propan-2-yloxyethyl) 2-(3-chlorophenyl)-1-oxoisoquinoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClNO5/c1-13(2)28-19(24)12-27-21(26)18-11-23(15-7-5-6-14(22)10-15)20(25)17-9-4-3-8-16(17)18/h3-11,13H,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVYUSAFWLXASDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)COC(=O)C1=CN(C(=O)C2=CC=CC=C21)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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